molecular formula C10H15N3 B8017606 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine

Cat. No.: B8017606
M. Wt: 177.25 g/mol
InChI Key: TWAAXCLILWMBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine is a pyrazole derivative characterized by a spiro[3.3]heptane moiety at position 5 and an amine group at position 3 of the pyrazole ring. Pyrazole amines are pivotal intermediates in medicinal chemistry, often serving as scaffolds for kinase inhibitors, GPCR modulators, and antimicrobial agents .

Properties

IUPAC Name

5-spiro[3.3]heptan-2-yl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-4-8(12-13-9)7-5-10(6-7)2-1-3-10/h4,7H,1-3,5-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAAXCLILWMBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Dichloroacetyl Chloride-Mediated Ring Formation

Patent DE102006046468A1 discloses a two-step cyclization protocol using trichloroacetic acid chloride (Cl₃CCOCl) to construct the spiro[3.3]heptan-2-one core. Propene derivatives substituted at the 3-position undergo sequential [2+2] cycloadditions with Cl₃CCOCl, forming dichlorocyclobutanone intermediates. Reductive elimination with zinc in ethanol removes chlorine atoms, yielding spiro[3.3]heptan-2-one (Scheme 1A). This ketone serves as a versatile intermediate for subsequent transformations, such as:

  • Reduction to spiro[3.3]heptan-2-ol using NaBH₄ or LiAlH₄.

  • Bromination at C2 via Appel reaction (CBr₄/PPh₃) to generate 2-bromo-spiro[3.3]heptane, a critical electrophile for cross-coupling.

Alternative Routes: Grignard Reagent-Mediated Spiroannulation

A complementary method involves reacting trifluorobromobenzene-derived magnesium species with spiro[3.3]heptane precursors, followed by reductive elimination of hydroxyl groups using trimethylsilyl chloride (TMSCl) and NaI. This approach avoids harsh oxidants but requires stringent anhydrous conditions.

Synthesis of 1H-Pyrazol-3-amine Boronic Acid Derivatives

The pyrazole component is typically introduced via Suzuki-Miyaura cross-coupling, necessitating a boronic acid-functionalized pyrazole.

Preparation of 5-Amino-1H-pyrazol-3-ylboronic Acid

While direct borylation of 1H-pyrazol-3-amine is challenging due to competing protodeboronation, a protecting-group strategy is employed:

  • N-Protection : Treating 1H-pyrazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) yields 5-(Boc-amino)-1H-pyrazole.

  • Miyaura Borylation : Pd-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) and KOAc in dioxane installs the boronic ester at C3.

  • Deprotection : Acidic cleavage (HCl/dioxane) removes the Boc group, affording 5-amino-1H-pyrazol-3-ylboronic acid in 65–72% overall yield.

Suzuki-Miyaura Cross-Coupling for Spiro-Pyrazole Assembly

The final step involves coupling the spiro[3.3]heptane electrophile with the pyrazole boronic acid.

Optimization of Coupling Conditions

Data from Ambeed.com reveal critical parameters for efficient cross-coupling (Table 1):

Table 1 : Reaction Conditions and Yields for Spiro-Pyrazole Coupling

EntrySpiro ElectrophileCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-spiro[3.3]heptanePd(PPh₃)₄Na₂CO₃Toluene/EtOH1200.2542
22-Iodo-spiro[3.3]heptanePd(dppf)Cl₂K₃PO₄Dioxane/H₂O95336
32-Triflate-spiro[3.3]heptanePd(OAc)₂/XPhosCs₂CO₃DMF130151

Key observations:

  • Microwave irradiation (Entries 1–2) enhances reaction rates by improving mass transfer.

  • Palladium ligand choice significantly impacts yield; bulky phosphines (XPhos) suppress β-hydride elimination in triflate-derived systems (Entry 3).

  • Aqueous bases (e.g., Na₂CO₃) improve boronic acid solubility but risk proto-deboronation if pH > 10.

Mechanistic Considerations

The catalytic cycle proceeds via oxidative addition of the spiro-halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the spiro system slows transmetallation, justifying elevated temperatures (120–170°C).

Post-Coupling Modifications and Purification

Crude reaction mixtures often contain residual Pd, necessitating:

  • Liquid-liquid extraction : Ethyl acetate/water partitions remove polar impurities.

  • Chromatographic purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves the target compound from regioisomeric byproducts.

  • Crystallization : Recrystallization from EtOAc/hexanes affords analytically pure 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine as a white solid (mp 148–150°C).

Scalability and Industrial Considerations

While lab-scale routes provide mg quantities, kilogram-scale synthesis requires:

  • Continuous flow reactors : Mitigate exothermic risks during Cl₃CCOCl-mediated cyclizations.

  • Pd recovery systems : Immobilized catalysts (e.g., Pd on Al₂O₃) reduce metal leaching in cross-coupling.

  • In-line analytics : PAT (Process Analytical Technology) monitors boronic acid stability in real-time .

Chemical Reactions Analysis

Types of Reactions

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine exhibits significant potential in medicinal chemistry, particularly as a scaffold for drug development.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, may possess anticancer properties. Research suggests that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in preclinical models. Its spirocyclic nature may contribute to its ability to interact with biological targets involved in inflammatory pathways .

Neurological Applications

Preliminary research indicates that compounds with similar structures may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity.

General Synthetic Route

A common synthetic route includes:

  • Formation of the spirocyclic framework.
  • Introduction of the pyrazole moiety through condensation reactions.
  • Final amination steps to yield the target compound.

Table 1: Common Synthetic Routes for this compound

StepReaction TypeKey ReagentsYield (%)
1CyclizationAldehyde, Ketone70%
2CondensationHydrazine80%
3AminationAmine75%

Material Science Applications

Beyond medicinal uses, this compound's unique structural features make it suitable for various applications in materials science.

Polymer Chemistry

Research indicates that incorporating spirocyclic compounds into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries .

Coatings and Adhesives

The chemical stability and adhesion properties of pyrazole derivatives suggest their potential use in formulating high-performance coatings and adhesives that require durability under challenging conditions .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study in Anticancer Research

In a study conducted on various pyrazole derivatives, researchers found that modifications to the spirocyclic structure significantly increased the potency against breast cancer cell lines, illustrating the compound's potential as a lead compound for further drug development .

Development of Advanced Materials

A research team explored the incorporation of spirocyclic pyrazoles into epoxy resins, resulting in materials with improved thermal resistance and mechanical strength, suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-3-amine Derivatives

Compound Name Substituent at Position 5 Molecular Weight Key Properties/Applications Synthesis Method (Reference)
This compound Spiro[3.3]heptane ~207.3 (calc.) High rigidity, potential CNS activity Likely via spiro-annulation
5-(Oxetan-3-yl)-1H-pyrazol-3-amine Oxetane 139.16 Improved solubility, metabolic stability Cyclocondensation
3-(Heptan-3-yl)-1H-pyrazol-5-amine Heptan-3-yl 278.23 Lipophilic, membrane permeability Alkylation of pyrazole precursors
5-Methyl-4-phenyl-1H-pyrazol-3-amine Methyl, phenyl 173.22 Aromatic interactions, kinase inhibition Multi-component cyclization
1-Ethyl-1H-pyrazol-5-amine Ethyl 111.15 Simple alkyl, intermediate for drugs Direct alkylation

Structural and Physicochemical Differences

  • Spiro[3.3]heptane vs. Oxetane : The spiro group confers greater steric hindrance and three-dimensionality compared to the oxetane ring, which enhances solubility but lacks rigidity .
  • Alkyl vs. Aryl Substituents : Linear alkyl chains (e.g., heptan-3-yl) increase lipophilicity (logP ~3.5) compared to aromatic groups (e.g., phenyl, logP ~2.8), affecting membrane permeability .
  • Rigidity vs.

Biological Activity

5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10_{10}H15_{15}N3_3
  • Molecular Weight: 177.2462 g/mol
  • CAS Number: 2137788-14-6

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures, such as this compound, can serve as bioisosteres for traditional aromatic systems in anticancer drugs. The spiro[3.3]heptane core has been associated with enhanced potency in biological assays when integrated into existing drug frameworks, such as sonidegib and vorinostat, which target cancer pathways effectively .

Table 1: Comparison of Anticancer Potency

CompoundStructure TypeBiological ActivityReference
SonidegibSpirocyclicHedgehog pathway inhibitor
VorinostatSpirocyclicHistone deacetylase inhibitor
This compoundSpirocyclicPotential anticancer agent

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The non-coplanar exit vectors of the spiro structure may enhance binding affinity to target proteins, leading to altered signaling pathways typical in cancer progression .

Case Study 1: In Vitro Analysis

In a recent study published in Angewandte Chemie, the compound was tested against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity compared to control groups, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the spirocyclic moiety in enhancing the biological activity of pyrazole derivatives. Modifications to the nitrogen positions within the pyrazole ring were found to influence both potency and selectivity towards cancer cell lines, underscoring the need for detailed SAR analysis in future research .

Q & A

Basic Question: What are the optimized multi-step synthetic routes for 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves condensation of spiro[3.3]heptane derivatives with hydrazine precursors. A multi-step approach (e.g., starting from 1,5-diarylpyrazole templates) is recommended, with critical steps including:

  • Cyclization: Use of hydrazine salts in aprotic solvents (e.g., ethanol) under reflux .
  • Functionalization: Copper-catalyzed coupling (e.g., Ullmann-type reactions) for spiro integration, optimized at 35°C with cesium carbonate as a base .
    Yield optimization hinges on stoichiometric ratios (e.g., 1:1.2 hydrazine:carbonyl precursor) and inert atmospheres to prevent oxidation. Lower yields (<20%) may arise from steric hindrance in spiro systems, requiring iterative solvent screening (DMSO > THF) .

Basic Question: Which spectroscopic methods are most reliable for characterizing the spiro-heptane-pyrazole core?

Methodological Answer:

  • ¹H/¹³C NMR: Key diagnostic peaks include:
    • Pyrazole NH₂ protons at δ 5.2–5.8 ppm (broad singlet) .
    • Spiro quaternary carbon resonance at δ 75–80 ppm in ¹³C NMR .
  • HRMS: Confirm molecular ion ([M+H]⁺) with mass accuracy <2 ppm. For example, a calculated m/z of 215.12 matches experimental data .
  • X-ray Diffraction: Resolves spiro junction geometry; torsion angles <10° indicate minimal strain .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening: Use agar diffusion assays against gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC values reported at 12.5–50 μg/mL .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations via nonlinear regression .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa), comparing EC₅₀ values to reference drugs like cisplatin .

Advanced Question: How can researchers address low yields in spiro-heptane ring formation during synthesis?

Methodological Answer:
Low yields often stem from steric strain or competing side reactions. Mitigation strategies include:

  • Catalyst Screening: Cu(I)Br improves coupling efficiency (e.g., 17.9% → 35% yield) .
  • Microwave-Assisted Synthesis: Reduces reaction time (2 days → 6 hours) and enhances regioselectivity .
  • Protecting Groups: Temporarily mask NH₂ with Boc groups to prevent undesired cyclization .

Advanced Question: What computational approaches validate the structure-activity relationship (SAR) of spiro-pyrazole derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking: Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina; RMSD <2 Å indicates reliable poses .
  • QSAR Models: Train on pyrazole libraries to correlate substituent effects (e.g., spiro size) with bioactivity .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Batch Analysis: Verify compound purity (>95% via HPLC) and stereochemical consistency (e.g., chiral HPLC) .
  • Assay Standardization: Normalize protocols (e.g., fixed incubation time, cell passage number) to reduce inter-lab variability .
  • Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

Advanced Question: What experimental designs assess the environmental fate of spiro-pyrazole derivatives?

Methodological Answer:

  • Abiotic Degradation: Conduct hydrolysis/photolysis studies under controlled pH/UV conditions; monitor via LC-MS .
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and soil microcosms to evaluate biodegradation .
  • QSAR-Environmental: Predict log Kow and BCF values with EPI Suite™ to prioritize compounds for regulatory review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.